2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one
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Overview
Description
2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two chlorine atoms on the propanone backbone and a chlorophenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. This reaction yields the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of histone deacetylases (HDACs), leading to changes in gene expression and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-3-(4-chlorophenyl)-1,1’-biphenyl: This compound shares a similar structural motif but differs in the presence of a biphenyl group instead of a phenylpropanone backbone.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another related compound with a similar chlorophenyl group but different functional groups and backbone structure.
Uniqueness
2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to its specific combination of halogenated phenyl and propanone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HDACs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
CAS No. |
38895-99-7 |
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Molecular Formula |
C15H11Cl3O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2,3-dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Cl3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |
InChI Key |
RVMVQVQCPDLUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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